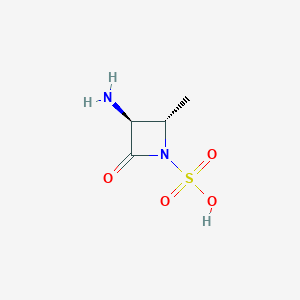

(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Monobactams - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4S/c1-2-3(5)4(7)6(2)11(8,9)10/h2-3H,5H2,1H3,(H,8,9,10)/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUIVWNWEDIHJD-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N1S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20230064 | |

| Record name | 3-Amino-4-methylmonobactamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80082-65-1 | |

| Record name | (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80082-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-methylmonobactamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080082651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methylmonobactamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-trans)-3-amino-2-methyl-4-oxoazetidine-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Synthetic Antibiotic: A Technical History of (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of the Monobactams

The landscape of antibacterial therapy was dramatically altered in the early 1980s with the discovery of a novel class of β-lactam antibiotics: the monobactams.[1][2] Unlike their bicyclic predecessors, the penicillins and cephalosporins, monobactams feature a unique monocyclic β-lactam ring.[1][2] This structural distinction conferred a targeted spectrum of activity, primarily against aerobic Gram-negative bacteria, and notably, a significant resistance to hydrolysis by many β-lactamase enzymes.[1] The journey to the first clinically successful synthetic monobactam, aztreonam, was paved by the crucial discovery and synthesis of key intermediates. Among these, (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid stands out as the foundational core, the very nucleus upon which the therapeutic efficacy of aztreonam was built. This technical guide delves into the discovery and history of this pivotal molecule, providing an in-depth look at its synthesis and significance.

The Pioneering Discovery at Squibb Institute for Medical Research

The story of this compound is intrinsically linked to the broader monobactam research program spearheaded by Richard B. Sykes and Christopher M. Cimarusti at the Squibb Institute for Medical Research in the late 1970s and early 1980s.[2][3][4] Their initial work focused on naturally occurring monobactams, such as sulfazecin, isolated from bacteria like Pseudomonas acidophila.[5] While these natural products demonstrated the potential of the monocyclic β-lactam structure, their inherent antimicrobial activity was modest.[1]

The true breakthrough came from the realization that synthetic modification of the monobactam nucleus could lead to vastly improved potency and a desirable spectrum of activity.[1][3] This led to a focused effort on the total synthesis of monobactam analogues. The core of this synthetic endeavor was the construction of the 3-amino-4-oxoazetidine-1-sulfonic acid ring system. The specific stereoisomer, this compound (also known as 3-Amino-4-methylmonobactamic acid or 3-AMMA), was identified as the key intermediate for what would become aztreonam.[6][7] Its synthesis was a critical step in moving the monobactam class from a scientific curiosity to a clinical reality.

The Synthetic Pathway: From a Natural Amino Acid to a Novel Core

The elegance of the synthesis of this compound lies in its stereospecific construction from a readily available chiral starting material, L-threonine. This approach ensured the correct stereochemistry at the C2 and C3 positions of the azetidinone ring, which is crucial for biological activity. The overall synthetic strategy, pieced together from various sources including patent literature and scientific publications, involves a multi-step process.[6][7][8]

Experimental Protocol: Synthesis of this compound

The following protocol represents a synthesized methodology based on the pioneering work in the field.

Step 1: Esterification of L-Threonine L-threonine is first converted to its methyl ester to protect the carboxylic acid functionality. This is typically achieved by reacting L-threonine with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.

Step 2: Amidation of L-Threonine Methyl Ester The methyl ester is then converted to the corresponding amide by treatment with ammonia in methanol. This step sets the stage for the subsequent protection of the amino group.

Step 3: Protection of the Amino Group The primary amino group of L-threoninamide is protected to prevent its interference in subsequent reactions. A common protecting group used in early syntheses was the benzyloxycarbonyl (Cbz) group, introduced by reacting the amide with benzyl chloroformate under basic conditions.

Step 4: Activation of the Hydroxyl Group The secondary hydroxyl group is activated to facilitate the subsequent intramolecular cyclization. This is typically achieved by converting it into a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

Step 5: Sulfonation of the Amide Nitrogen The nitrogen of the amide is sulfonated using a suitable sulfonating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid. This step introduces the sulfonic acid moiety that will become part of the final azetidinone ring.

Step 6: Cyclization to the β-Lactam Ring The key ring-forming step is an intramolecular nucleophilic substitution. Under the influence of a base (e.g., potassium carbonate), the sulfonated nitrogen attacks the carbon bearing the mesylate leaving group, leading to the formation of the four-membered β-lactam ring with the desired stereochemistry.

Step 7: Deprotection of the Amino Group The final step is the removal of the Cbz protecting group from the 3-amino position. This is typically accomplished by catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This yields the target molecule, this compound.

Caption: Synthetic pathway of this compound.

Quantitative Data

While specific yields for each step can vary depending on the exact conditions and scale of the reaction, the overall yield for the synthesis of the aztreonam main ring from L-threonine has been reported to be in the range of 50-60%.[6][7]

| Step | Reaction | Typical Reagents | Reported Overall Yield (%) |

| 1-7 | L-Threonine to this compound | See protocol above | 54.6 - 60.4[6][7] |

Characterization and Significance

The structure of this compound has been confirmed by various spectroscopic methods, including ¹H-NMR, as well as by its conversion to aztreonam.[6][7] The purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC), with purities exceeding 98% being reported.[6]

The discovery and successful synthesis of this key intermediate were of paramount importance for several reasons:

-

Enabled the Synthesis of Aztreonam: It provided a reliable and scalable route to the core structure of aztreonam, allowing for the subsequent attachment of the side chain responsible for its potent antibacterial activity.

-

Established a Versatile Synthetic Platform: The synthetic strategy developed for this molecule served as a template for the creation of a wide array of other monobactam analogues, facilitating extensive structure-activity relationship (SAR) studies.[3]

-

Validated the Potential of Synthetic Chemistry in Antibiotic Development: The success of the monobactam program demonstrated that novel antibiotic classes with unique properties could be rationally designed and synthesized, moving beyond the sole reliance on naturally occurring compounds.

Workflow of Monobactam Discovery and Development

The journey from the initial observation of naturally occurring monobactams to the clinical application of aztreonam involved a systematic and multidisciplinary approach.

Caption: Monobactam discovery and development workflow.

Conclusion

This compound represents a landmark achievement in medicinal chemistry. Its discovery and synthesis were not merely a stepping stone to a new drug but a testament to the power of synthetic innovation in overcoming the limitations of natural products. The work of the scientists at the Squibb Institute for Medical Research laid a robust foundation for a new class of antibiotics and continues to inspire the development of novel antibacterial agents. This in-depth technical guide serves to highlight the pivotal role of this core molecule and the scientific ingenuity behind its creation, offering valuable insights for today's researchers in the ongoing battle against bacterial resistance.

References

- 1. Discovery and development of the monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The new monobactams: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aztreonam: discovery and development of the monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06893A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102925510A - Synthetic method of aztreonam intermediate - Google Patents [patents.google.com]

(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid chemical properties

An In-depth Technical Guide: Chemical Properties of (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic Acid

Introduction and Strategic Importance

This compound, identified by CAS Number 80082-65-1 , is a cornerstone chiral building block in modern pharmaceutical synthesis.[1][2][3] Its structural significance lies in the strained four-membered β-lactam ring, which is foundational to a major class of antibiotics. This compound, however, is most distinguished as the key precursor to Aztreonam , a synthetic monobactam antibiotic.[4][5][] Unlike traditional bicyclic β-lactam antibiotics (e.g., penicillins and cephalosporins), Aztreonam's monocyclic core offers a distinct spectrum of activity, primarily targeting aerobic Gram-negative bacteria, and exhibits resistance to many β-lactamases.[5]

This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and analytical validation of this compound. The content is structured to deliver not just data, but the mechanistic causality and practical insights required for its effective application in research and development.

Core Physicochemical Properties

The compound's physical properties are dominated by its highly polar functional groups—the amino group and the sulfonic acid moiety—which dictate its solubility and handling characteristics. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][7] |

| CAS Number | 80082-65-1 | [1][2][8] |

| Molecular Formula | C₄H₈N₂O₄S | [2][9] |

| Molecular Weight | 180.18 g/mol | [][9][10] |

| Appearance | White to off-white crystalline powder/solid | [3][8][11] |

| Melting Point | 197-211°C (with decomposition) | [3][][8] |

| Solubility | Soluble in water; Slightly soluble in DMSO; Insoluble in non-polar organic solvents (e.g., ether, benzene) | [8][11][12] |

| Density | ~1.75 g/cm³ | [] |

| pKa | ~2.5 (sulfonic acid), ~8.4 (amino group) | [11] |

| Optical Rotation | [α]D²⁰ = +229° (c=1, H₂O) | [11] |

| XLogP3 | -3.6 | [3][7] |

Expert Insights: The highly negative XLogP3 value of -3.6 unequivocally confirms the compound's hydrophilic nature, a direct consequence of its multiple hydrogen bond donors and acceptors.[1][3][7] This property is critical for its handling in aqueous reaction media but necessitates careful consideration during product isolation and purification, where techniques like lyophilization or reverse-phase chromatography with polar mobile phases are often required. The two distinct pKa values are crucial for pH-controlled reactions and extractions; the molecule exists as a zwitterion over a wide pH range.[11]

Stereospecific Synthesis from L-Threonine

The synthesis of this molecule is a masterclass in stereochemical control, where the inherent chirality of a natural amino acid is transferred to the final product. A common and efficient route begins with L-threonine, which provides the necessary (2S, 3S) stereochemistry for the final azetidinone ring.[13]

Rationale for the Synthetic Strategy

The choice of L-threonine is strategic; its side chain contains the exact stereocenters required for the C2 (methyl) and C3 (amino) positions of the target molecule. The synthetic sequence is designed to:

-

Protect reactive groups: The amino and carboxyl groups of threonine are masked to prevent side reactions.

-

Activate the hydroxyl group: The β-hydroxyl group is converted into a good leaving group (e.g., a mesylate) to facilitate intramolecular cyclization.

-

Introduce the N-sulfonyl group: This group is essential for activating the β-lactam ring in the final antibiotic.

-

Induce Cyclization: An intramolecular Sₙ2 reaction forms the strained 4-membered ring.

-

Deprotect: Removal of protecting groups yields the final product.

Synthetic Workflow Diagram

Caption: High-level workflow for the synthesis from L-threonine.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative summary based on established chemical transformations for this synthesis.[13]

Materials:

-

L-Threonine

-

Methanol, Thionyl chloride

-

Benzyl chloroformate (Cbz-Cl)

-

Methanesulfonyl chloride (Ms-Cl)

-

Chlorosulfonic acid

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Palladium on carbon (Pd/C) catalyst

-

Appropriate solvents (e.g., Dichloromethane, Acetonitrile)

Procedure:

-

Esterification: Suspend L-threonine in methanol and cool to 0°C. Add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Remove solvent under reduced pressure to obtain the methyl ester hydrochloride.

-

Amino Group Protection: Dissolve the ester in a suitable solvent and, under basic conditions (e.g., NaHCO₃), add benzyl chloroformate to protect the amino group as a Cbz derivative.

-

Hydroxyl Group Activation: Dissolve the protected amino ester in a solvent like dichloromethane. Cool to 0°C and add triethylamine followed by methanesulfonyl chloride. This converts the hydroxyl group into a mesylate, an excellent leaving group.

-

Sulfonation & Cyclization: The N-H of the protected amine is sulfonated using an agent like chlorosulfonic acid. Subsequent treatment with a base (e.g., potassium carbonate) induces an intramolecular Sₙ2 reaction: the sulfonated nitrogen attacks the carbon bearing the mesylate, displacing it and forming the 4-membered azetidinone ring. This is the critical ring-forming step, and its success relies on the precise activation and stereochemistry established in prior steps.

-

Deprotection: The Cbz protecting group is removed via catalytic hydrogenation using H₂ gas and a Pd/C catalyst. The ester may be hydrolyzed during this or subsequent steps.

-

Isolation and Validation: After filtration of the catalyst, the aqueous solution is concentrated. The product is often purified by recrystallization or chromatography. The final structure is confirmed by ¹H NMR and its purity is quantified by HPLC, which should exceed 98% for use in further synthesis.[13]

Chemical Reactivity and Stability

The molecule's reactivity is a delicate interplay between the strained β-lactam ring and its appended functional groups.

Reactivity of the β-Lactam Ring

The N-sulfonic acid group significantly influences the reactivity of the β-lactam carbonyl. It acts as a potent electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon and rendering it susceptible to nucleophilic attack. This "activation" is fundamental to the mechanism of action of Aztreonam, which involves acylation of penicillin-binding proteins (PBPs) in bacteria.[5] However, this inherent reactivity also makes the ring sensitive to hydrolysis, particularly under strong basic or acidic conditions.

Role as a Nucleophile: Acylation of the Amino Group

The primary role of this compound in drug development is to serve as a nucleophile via its C3 amino group. This amine readily attacks activated carboxyl groups to form an amide bond, which becomes the side chain of the final antibiotic.

Caption: Role as an intermediate in the synthesis of Aztreonam.

Stability and Storage

The compound is generally stable under recommended storage conditions.[8] However, its long-term integrity depends on meticulous control of the storage environment.

-

Storage Temperature: Store in a refrigerator at 2-8°C or in a freezer at -20°C for long-term stability.[11][12]

-

Atmosphere: Keep in a tightly sealed container in a dry, well-ventilated area to protect from moisture, which can promote hydrolysis of the β-lactam ring.[11][14]

-

Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents, which can catalyze degradation.[11]

Analytical Characterization Protocols

Rigorous analytical control is essential to ensure the identity, purity, and stereochemical integrity of the compound before its use in GMP (Good Manufacturing Practice) synthesis.

Purity Determination by HPLC

High-Performance Liquid Chromatography is the gold standard for assessing the purity of this polar, non-volatile compound.

Self-Validating Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: A C18 reverse-phase column suitable for polar compounds (e.g., with polar end-capping) is a common choice. (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution using a buffered aqueous phase and an organic modifier. For example:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Rationale: The acidic buffer ensures the sulfonic acid and amino groups are in a consistent protonation state, leading to sharp, reproducible peaks.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength, typically 210 nm, where the amide chromophore absorbs.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or water to a known concentration (e.g., 1 mg/mL).

-

Validation: The method is validated by observing a sharp, symmetrical peak for the main component. Purity is calculated based on the area percentage of the main peak relative to all other peaks. For GMP applications, purity should typically be ≥98%.[13]

Analytical Workflow Diagram

Caption: Standard workflow for HPLC-based purity analysis.

Expected Spectroscopic Data

-

¹H NMR: The spectrum would show characteristic signals for the C2-methyl group (a doublet), and the protons on the azetidinone ring (C2-H and C3-H), which would appear as coupled doublets with a coupling constant typical for a trans relationship on a four-membered ring.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound would show a prominent ion corresponding to its molecular weight (e.g., [M+H]⁺ at m/z 181.03 or [M-H]⁻ at m/z 179.01).

-

Infrared (IR) Spectroscopy: A strong absorption band around 1750-1780 cm⁻¹ would be present, which is highly characteristic of the strained carbonyl group in a β-lactam ring.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling molecule that provides the essential stereochemical and reactive framework for the synthesis of the life-saving antibiotic, Aztreonam. Its chemical properties—high polarity, zwitterionic nature, and the activated reactivity of its β-lactam ring—are defining features that researchers and developers must master for successful application. A thorough understanding of its synthesis, handling, and analytical validation is paramount to its effective use in the pharmaceutical industry.

References

-

PubChem. (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid. National Center for Biotechnology Information. [Link]

-

ChemBK. This compound. [Link]

-

Fengchen Group. trans-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic Acid BP EP USP CAS 80082-65-1. [Link]

-

LookChem. Affordable Price for High-Purity (2S-trans)-3-Amino-2-methyl-4... [Link]

-

ResearchGate. The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid. [Link]

-

Angene Chemical. This compound|80082-65-1. [Link]

-

ECHA. (2S-trans)-3-amino-2-methyl-4-oxoazetidine-1-sulphonic acid - Registration Dossier. [Link]

-

Pharmaffiliates. Aztreonam-Impurities. [Link]

-

Pharmaffiliates. (2S,3R)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic Acid. [Link]

-

BioOrganics. Aztreonam : Metabolites. [Link]

-

PubChem. 3-Amino-2-methyl-4-oxo-azetidine-1-sulfonic acid. National Center for Biotechnology Information. [Link]

-

P&S Chemicals. Product information, Aztreonam. [Link]

-

Autechbio. CAS 80082-65-1 (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic Acid. [Link]

Sources

- 1. (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid | C4H8N2O4S | CID 133361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 80082-65-1: (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidine… [cymitquimica.com]

- 3. angenechemical.com [angenechemical.com]

- 4. (2S-trans)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic acid | 80082-65-1 [chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 7. 3-Amino-2-methyl-4-oxo-azetidine-1-sulfonic acid | C4H8N2O4S | CID 4133026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. AMA 80082-65-1 (2S)-trans-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic Acid BP EP USP CAS 80082-65-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. Affordable Price for High-Purity (2S-trans)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic Acid, CAS 80082-65-1 [jigspharma.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. ccount-chem.com [ccount-chem.com]

- 12. (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic acid CAS#: [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. ccount-chem.com [ccount-chem.com]

An In-depth Technical Guide to the Molecular Structure Elucidation of (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid

Introduction

(2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid, a key chiral intermediate, is a foundational component in the synthesis of monobactam antibiotics.[1][2] Monobactams are a class of β-lactam antibiotics characterized by a monocyclic β-lactam ring, which are effective against aerobic Gram-negative bacteria.[3][4] The precise stereochemical configuration of this intermediate is paramount, as it directly influences the biological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the analytical methodologies employed to unequivocally determine the molecular structure, including the relative and absolute stereochemistry, of this critical building block.

The structural elucidation of a chiral molecule like this compound is a multi-faceted process that relies on the synergistic application of various spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for a complete and unambiguous assignment. This guide will delve into the practical application and theoretical underpinnings of Mass Spectrometry, Infrared Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, supplemented by chiroptical methods for the definitive assignment of absolute stereochemistry.

I. Foundational Analysis: Confirming Molecular Weight and Functional Groups

The initial step in the structural elucidation of any novel or synthesized compound is to confirm its molecular formula and identify the key functional groups present. This is efficiently achieved through a combination of mass spectrometry and infrared spectroscopy.

A. High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: High-resolution mass spectrometry is indispensable for determining the elemental composition of a molecule with high accuracy. For this compound (C₄H₈N₂O₄S), HRMS provides an experimental mass-to-charge ratio (m/z) that can be compared to the theoretical exact mass.[1] This comparison either confirms or refutes the proposed molecular formula. The choice of ionization technique is critical; electrospray ionization (ESI) is particularly well-suited for this polar, non-volatile molecule.

Trustworthiness: The protocol's self-validating nature lies in the use of an internal calibrant, which ensures the mass accuracy of the measurement. The high resolution of modern instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for mass measurements with sub-parts-per-million (ppm) accuracy, providing a high degree of confidence in the assigned elemental composition.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable solvent system (e.g., water/acetonitrile with 0.1% formic acid) to a final concentration of 10-50 µg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in both positive and negative ion modes. For this compound, the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻ are expected.

-

Data Analysis: Compare the measured m/z of the most abundant isotopic peak to the calculated theoretical mass for C₄H₈N₂O₄S. The mass error should be within ± 5 ppm.

| Parameter | Value | Source |

| Molecular Formula | C₄H₈N₂O₄S | [1][5] |

| Molar Mass | 180.19 g/mol | [1] |

| Theoretical Exact Mass | 180.02047791 Da | [1] |

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds. For this compound, key vibrational bands are expected for the β-lactam carbonyl, the N-H bonds of the amino group, and the S=O bonds of the sulfonic acid group.

Trustworthiness: The self-validating aspect of FTIR lies in the characteristic and well-documented absorption ranges for common functional groups. The presence of a strong absorption band around 1750-1780 cm⁻¹ is a hallmark of the strained four-membered β-lactam ring.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet holder/ATR crystal).

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

-

Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| β-Lactam C=O | 1750 - 1780 |

| N-H (amine) | 3300 - 3500 |

| S=O (sulfonic acid) | 1340 - 1360 and 1150 - 1170 |

| C-H (alkane) | 2850 - 2960 |

II. Elucidation of Connectivity and Relative Stereochemistry: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the connectivity of atoms and the relative stereochemistry of a molecule in solution.[7] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments is required for a complete assignment.

A. ¹H and ¹³C NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.[8] For this compound, the chemical shifts of the protons and carbons in the azetidinone ring are highly diagnostic. The coupling constant (³J) between the protons at C2 and C3 is particularly crucial for determining the cis or trans relationship of the substituents.[7] A larger coupling constant (typically > 5 Hz) is indicative of a trans relationship, while a smaller coupling constant (typically < 5 Hz) suggests a cis relationship.

Trustworthiness: The self-validation of NMR data comes from the consistency across different experiments. For instance, the connectivity established through the coupling patterns in the ¹H NMR spectrum must be consistent with the correlations observed in the 2D COSY spectrum.

B. 2D NMR Spectroscopy: COSY and HSQC

Expertise & Experience: Two-dimensional NMR experiments are essential for unambiguously assigning complex spectra.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, allowing for the tracing of the connectivity of protons within the molecule.[7]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.[7]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR Acquisition: Acquire COSY and HSQC spectra.

-

Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals, determine the coupling constants, and use the 2D spectra to assign all proton and carbon signals.

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

| C2-H | ~4.0 - 4.5 | ~55 - 65 | Downfield shift due to proximity to nitrogen and the sulfonic acid group. |

| C3-H | ~3.5 - 4.0 | ~50 - 60 | Downfield shift due to the adjacent carbonyl and amino groups. |

| C2-CH₃ | ~1.2 - 1.5 | ~10 - 20 | Characteristic methyl group signal. |

| C4=O | - | ~170 - 180 | Typical chemical shift for a β-lactam carbonyl carbon. |

Workflow for NMR-Based Structure Elucidation

Sources

- 1. (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid | C4H8N2O4S | CID 133361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Monobactam - Wikipedia [en.wikipedia.org]

- 4. Monobactams: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 5. (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic acid [chemicalbook.com]

- 6. Chemical and spectroscopic characterization of monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic Acid

Introduction

Molecular Structure and Stereochemistry

The stereochemistry of the molecule, specifically the (2S,3S) configuration, is crucial for its biological activity and its role as a precursor to Aztreonam. The relative stereochemistry of the protons on the azetidinone ring is a key feature that can be confirmed by NMR spectroscopy.

Caption: 2D structure of (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (D₂O, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Coupling |

| ~4.5 - 4.7 | d | 1H | H-3 | The proton at C-3 is deshielded by the adjacent amino group and the carbonyl group. It is expected to be a doublet due to coupling with H-2. |

| ~3.8 - 4.0 | dq | 1H | H-2 | The proton at C-2 is coupled to the proton at C-3 and the methyl protons. The deshielding is due to the adjacent nitrogen of the ring and the sulfonyl group. |

| ~1.4 - 1.6 | d | 3H | -CH₃ | The methyl group protons are coupled to the proton at C-2, resulting in a doublet. |

Disclaimer: The chemical shifts provided are theoretical predictions and may vary from experimental values. The solvent used for analysis (e.g., D₂O, DMSO-d₆) will significantly influence the chemical shifts, especially for exchangeable protons (NH₂, SO₃H).

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The use of D₂O will result in the exchange of the labile amine and sulfonic acid protons with deuterium, causing their signals to disappear from the spectrum.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (D₂O, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale for Chemical Shift |

| ~170 - 175 | C=O | The carbonyl carbon of the β-lactam ring is highly deshielded. |

| ~60 - 65 | C-3 | The carbon bearing the amino group is deshielded by the nitrogen atom. |

| ~55 - 60 | C-2 | The carbon adjacent to the ring nitrogen and bearing the methyl group. |

| ~10 - 15 | -CH₃ | The methyl carbon is in the typical aliphatic region. |

Disclaimer: The chemical shifts provided are theoretical predictions and may vary from experimental values.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the β-lactam carbonyl, the N-H bonds of the amine, and the S=O bonds of the sulfonic acid group.

Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H stretch | Primary amine (-NH₂) |

| 1780 - 1750 | C=O stretch | β-lactam carbonyl |

| 1650 - 1580 | N-H bend | Primary amine (-NH₂) |

| 1250 - 1150 | Asymmetric S=O stretch | Sulfonic acid (-SO₃H) |

| 1080 - 1030 | Symmetric S=O stretch | Sulfonic acid (-SO₃H) |

Causality of Key Absorption Frequencies:

-

β-Lactam Carbonyl: The high frequency of the C=O stretch (typically >1750 cm⁻¹) is a hallmark of the strained four-membered azetidinone ring. This is significantly higher than the carbonyl absorption of acyclic amides or larger ring lactams.

-

Sulfonic Acid: The strong absorptions corresponding to the symmetric and asymmetric S=O stretching vibrations are definitive indicators of the sulfonic acid moiety.

Experimental Protocol for IR Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z | Ion |

| Electrospray (ESI) | Positive | 181.0281 | [M+H]⁺ |

| Electrospray (ESI) | Negative | 179.0125 | [M-H]⁻ |

Rationale for Ionization and Fragmentation:

-

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, non-volatile molecules like amino acids and sulfonic acids. It typically results in minimal fragmentation and a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), which is crucial for confirming the molecular weight.

-

Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Expected fragmentation pathways would involve the loss of SO₃ (80 Da) or cleavage of the β-lactam ring.

Experimental Protocol for MS Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode).

-

Instrumentation: A liquid chromatograph (LC) coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument for high-resolution mass measurement).

-

LC Method: An isocratic or gradient elution using a C18 column can be employed to introduce the sample into the mass spectrometer.

-

MS Acquisition Parameters:

-

Ionization Mode: ESI, run in both positive and negative modes in separate experiments.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of the compound (C₄H₈N₂O₄S, Exact Mass: 180.0205).

Caption: Interrelationship of spectroscopic techniques for structural analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound is paramount for quality control in the synthesis of Aztreonam. This guide provides a detailed framework for this analysis, outlining the expected data from ¹H NMR, ¹³C NMR, IR, and MS techniques. By correlating the predicted spectral features with the known molecular structure, and by following robust, self-validating experimental protocols, researchers and drug development professionals can confidently verify the identity, purity, and stereochemistry of this critical intermediate, ensuring the integrity of the final pharmaceutical product.

References

-

Chemical and spectroscopic characterization of monobactams. The Journal of Antibiotics. [Link]

-

Monocyclic β-Lactam: A Review on Synthesis and Potential Biological Activities of a Multitarget Core. Molecules. [Link]

-

(2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid. PubChem. [Link]

Sources

- 1. Characteristics of aztreonam as a substrate, inhibitor and inducer for beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical and spectroscopic characterization of monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monocyclic β-Lactam: A Review on Synthesis and Potential Biological Activities of a Multitarget Core - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic Acid: The Cornerstone Intermediate in Aztreonam Synthesis

Part 1: Introduction and Core Concepts

Aztreonam: A Unique Monobactam Antibiotic

Aztreonam is a pioneering synthetic monocyclic β-lactam antibiotic, distinguished by its potent and specific activity against aerobic Gram-negative bacteria.[1][2] Unlike traditional bicyclic β-lactams such as penicillins and cephalosporins, aztreonam's monocyclic structure confers remarkable resistance to hydrolysis by many β-lactamase enzymes, a common mechanism of bacterial resistance.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high-affinity binding to penicillin-binding protein 3 (PBP3).[1] This targeted activity makes aztreonam a valuable therapeutic option, particularly in the treatment of infections caused by multi-drug resistant Gram-negative pathogens.

The Stereochemical Imperative

The biological efficacy of aztreonam is critically dependent on its specific stereochemistry at the C2 and C3 positions of the azetidinone ring. The (2S,3S) configuration is essential for the precise three-dimensional arrangement required for optimal binding to its PBP3 target.[1] Any deviation from this stereoisomeric form results in a significant loss of antibacterial activity. Consequently, the development of a stereoselective synthetic route is not merely a matter of chemical elegance but a fundamental requirement for the production of a clinically effective drug.

(2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic Acid (AMA): The Key Intermediate

At the heart of aztreonam's synthesis lies the chiral building block, this compound, commonly referred to as AMA.[3][] This molecule encapsulates the crucial stereochemical information and the core azetidinone structure of aztreonam. The development of an efficient and stereocontrolled synthesis of AMA is paramount to the overall success of aztreonam production.

Part 2: Stereoselective Synthesis of the AMA Intermediate

Retrosynthetic Analysis

A logical retrosynthetic disconnection of AMA points towards a chiral amino acid as a suitable starting material. The stereocenters at C2 and C3 of AMA can be traced back to the α and β carbons of an amino acid, suggesting that a naturally occurring chiral pool starting material would be an ideal choice.

Caption: General workflow for the synthesis of AMA from L-Threonine.

Step 1: Protection of Functional Groups

The amino and carboxyl groups of L-threonine are reactive and must be protected to prevent unwanted side reactions during the subsequent steps. [5][6][7][8][9]The choice of protecting groups is critical and should allow for their selective removal at the end of the synthesis. Common protecting group strategies include:

-

Amino Group Protection: Carbobenzyloxy (Cbz) or t-butoxycarbonyl (Boc) groups are frequently used. [10]* Carboxyl Group Protection: Esterification, for instance, to a methyl or benzyl ester.

Step 2: Activation of the β-hydroxyl group

The β-hydroxyl group of the protected threonine is a poor leaving group and must be activated to facilitate the subsequent intramolecular cyclization. This is typically achieved by converting it into a sulfonate ester, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine or pyridine. [11] Step 3: Azetidinone Ring Formation (Cyclization)

The formation of the β-lactam ring is the most critical step in establishing the correct stereochemistry. It proceeds via an intramolecular S_N2 reaction where the deprotonated amide nitrogen attacks the activated β-carbon, displacing the leaving group (e.g., mesylate). This S_N2 mechanism results in an inversion of configuration at the β-carbon, converting the (3R) stereocenter of L-threonine to the desired (3S) stereocenter in the azetidinone ring. [12]The (2S) stereocenter remains unaffected.

Step 4: Sulfonation and Deprotection

The nitrogen of the azetidinone ring is sulfonated using a suitable sulfonating agent, such as a sulfur trioxide-dimethylformamide complex. [11]Finally, the protecting groups on the amino and carboxyl functions are removed under appropriate conditions (e.g., hydrogenolysis for Cbz and benzyl esters, or acidolysis for Boc and t-butyl esters) to yield the final product, this compound (AMA). [11][10]

Process Optimization and Causality

The efficiency and stereochemical outcome of the AMA synthesis are highly dependent on the reaction conditions.

| Parameter | Influence | Rationale |

| Solvent | Can affect reaction rates and solubility of intermediates. | Aprotic solvents are generally preferred for the cyclization step to avoid solvolysis. |

| Base | Crucial for deprotonation of the amide in the cyclization step. | A non-nucleophilic base is essential to prevent competing reactions. |

| Temperature | Affects reaction kinetics and can influence side reactions. | Lower temperatures are often used to enhance selectivity and minimize degradation. |

Part 3: Acylation of AMA to Aztreonam

The final step in the synthesis of aztreonam is the acylation of the 3-amino group of AMA with the appropriate side chain.

The Acylating Agent: The Thiazole Side Chain

The side chain is typically a derivative of 2-amino-4-thiazoleacetic acid, which is crucial for the antibacterial spectrum and potency of aztreonam. The carboxylic acid of this side chain needs to be activated to facilitate the amide bond formation.

Coupling Methodologies

Several methods can be employed for the acylation of AMA.

Activated Ester Method

This is a widely used and reliable method. The carboxylic acid of the side chain is pre-activated with a coupling agent to form an active ester, which then readily reacts with the amino group of AMA. A common example is the use of 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate (TAEM). [13] Acyl Chloride Method

An alternative approach involves the conversion of the side chain's carboxylic acid to a more reactive acyl chloride in situ, which then reacts with AMA. [14]This method can be very efficient but requires careful control to avoid side reactions due to the high reactivity of the acyl chloride.

Detailed Experimental Protocol for Acylation (Activated Ester Method)

The following is a representative protocol for the acylation of AMA with an activated side chain.

-

Dissolution of AMA: this compound (AMA) is dissolved in a suitable solvent, such as a mixture of water and a polar organic solvent (e.g., acetonitrile or DMF), in the presence of a tertiary amine base (e.g., triethylamine) to deprotonate the sulfonic acid and amino groups.

-

Addition of Activated Side Chain: The activated side chain ester (e.g., TAEM) is dissolved in a suitable solvent (e.g., THF) and added to the AMA solution at a controlled temperature, typically between 0 and 5 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as HPLC, until the consumption of the starting materials is complete.

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up to remove by-products and unreacted reagents. This may involve pH adjustment, extraction, and precipitation of the acylated product.

-

Deprotection: If the side chain contains protecting groups (e.g., a t-butyl ester), they are removed in a subsequent step, often by treatment with an acid such as trifluoroacetic acid or hydrochloric acid, to yield the final aztreonam. [13]

Rationale for Reagent Selection

The choice of coupling reagents and conditions is critical for achieving a high yield and purity of aztreonam. The use of an activated ester like TAEM offers good reactivity with the amino group of AMA while minimizing side reactions. The tertiary amine base is essential for neutralizing the acidic protons and facilitating the nucleophilic attack of the amino group.

Part 4: Purification and Characterization

Purification of Aztreonam

High purity is a critical requirement for any active pharmaceutical ingredient. Aztreonam is typically purified by crystallization. [15][16] Crystallization

The crude aztreonam is dissolved in a suitable solvent system, often a mixture of water and an organic solvent like ethanol or isopropanol, at an elevated temperature. [15]The solution is then cooled under controlled conditions to induce crystallization. The pH of the solution is also a critical parameter that is carefully controlled to ensure efficient crystallization and high purity. [15][16]The resulting crystals are collected by filtration, washed, and dried.

| Parameter | Influence on Crystallization |

| Solvent System | Affects solubility and crystal habit. |

| Temperature Profile | Controls the rate of nucleation and crystal growth. |

| pH | Influences the solubility of the zwitterionic aztreonam. [16] |

Analytical Characterization

The identity, purity, and stereochemistry of AMA and aztreonam are confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of both the intermediate and the final product. A reversed-phase column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile) is typically used. The retention times and peak areas are used to quantify the purity and identify any impurities. [11][17] Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide detailed information about the molecular structure and stereochemistry of the compounds. [11][10][17] Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. [17]

Impurity Profiling

A thorough understanding of potential impurities is essential for ensuring the safety and efficacy of the final drug product. Impurities can arise from starting materials, reagents, side reactions, or degradation of the product. [18]Common impurities in aztreonam synthesis may include diastereomers, hydrolysis products, and residual solvents. These are typically identified and quantified using chromatographic and spectroscopic techniques. [18]

Part 5: Conclusion and Future Perspectives

Summary of the Synthetic Strategy

The synthesis of aztreonam is a testament to the power of stereoselective organic synthesis. The strategic use of the chiral pool starting material, L-threonine, allows for the efficient and stereocontrolled construction of the key intermediate, this compound (AMA). The subsequent acylation of AMA with the appropriate side chain completes the synthesis of this important antibiotic.

Challenges and Opportunities

While the synthesis of aztreonam is well-established, there are ongoing efforts to develop more efficient, cost-effective, and environmentally friendly processes. This includes the exploration of novel catalysts, alternative protecting group strategies, and continuous manufacturing processes. Furthermore, the synthetic methodologies developed for aztreonam can be adapted to create novel monobactam analogues with improved properties, such as an expanded spectrum of activity or enhanced resistance to new β-lactamases.

Part 6: References

-

Biosynthesis of monobactam compounds: origin of the carbon atoms in the beta-lactam ring. (URL: [Link])

-

Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D. (URL: [Link])

-

US8927707B2 - Purification method of aztreonam - Google Patents. (URL: )

-

The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid. (URL: [Link])

-

WO2012100382A1 - Purification method of aztreonam - Google Patents. (URL: )

-

Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. (URL: [Link])

-

Structural Insights for β-Lactam Antibiotics. (URL: [Link])

-

Synthesis of aztreonam - ResearchGate. (URL: [Link])

-

THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (URL: [Link])

-

US7145017B2 - Preparation of Aztreonam - Google Patents. (URL: )

-

Synthesis method for aztreonam - CN103044415A - Google Patents. (URL: )

-

β-Lactam - Wikipedia. (URL: [Link])

-

Protective Groups - Organic Chemistry Portal. (URL: [Link])

-

WO2006122253A1 - Process for making aztreonam - Google Patents. (URL: )

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL: [Link])

-

(2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid - PubChem. (URL: [Link])

-

Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - NIH. (URL: [Link])

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - MDPI. (URL: [Link])

-

Protecting group - Wikipedia. (URL: [Link])

-

PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (URL: [Link])

-

Isolation and structural characterization of eight impurities in aztreonam - ResearchGate. (URL: [Link])

Sources

- 1. β-Lactam - Wikipedia [en.wikipedia.org]

- 2. WO2006122253A1 - Process for making aztreonam - Google Patents [patents.google.com]

- 3. (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid | C4H8N2O4S | CID 133361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. catalogimages.wiley.com [catalogimages.wiley.com]

- 6. Protective Groups [organic-chemistry.org]

- 7. jocpr.com [jocpr.com]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. media.neliti.com [media.neliti.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of monobactam compounds: origin of the carbon atoms in the beta-lactam ring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US7145017B2 - Preparation of Aztreonam - Google Patents [patents.google.com]

- 14. CN103044415A - Synthesis method for aztreonam - Google Patents [patents.google.com]

- 15. US8927707B2 - Purification method of aztreonam - Google Patents [patents.google.com]

- 16. WO2012100382A1 - Purification method of aztreonam - Google Patents [patents.google.com]

- 17. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Stereochemical Landscape of 3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a cornerstone of modern drug design and development. In the realm of β-lactam antibiotics, stereochemical nuances dictate not only the potency and selectivity of a drug but also its susceptibility to resistance mechanisms. This technical guide provides an in-depth exploration of the stereochemistry of 3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid, a pivotal intermediate in the synthesis of the monobactam antibiotic, aztreonam. As a Senior Application Scientist, the following discourse is structured to offer not just a recitation of facts, but a causal understanding of the synthetic strategies and analytical methodologies that are paramount in controlling and verifying the stereochemical integrity of this crucial building block. Every protocol and analytical method described herein is presented as a self-validating system, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Stereoisomerism in Monobactams

The monobactam nucleus, a monocyclic β-lactam ring, represents a departure from the fused-ring systems of penicillins and cephalosporins. This structural distinction has profound implications for the antibiotic's spectrum of activity and allergenicity profile. 3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid is the chiral core of aztreonam, a synthetic antibiotic with potent activity primarily against Gram-negative bacteria.[1] The molecule possesses two chiral centers at the C2 and C3 positions of the azetidinone ring, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).

The biological activity of aztreonam is exquisitely dependent on the stereochemistry of this core structure. The (2S,3S) configuration is the biologically active isomer, highlighting the critical importance of stereoselective synthesis to ensure the efficacy and safety of the final drug product.[] Inactive or less active stereoisomers can contribute to metabolic burden and potentially off-target effects, making their separation and characterization a vital aspect of drug development.[3]

This guide will delve into the stereospecific synthesis of the desired (2S,3S) isomer, the analytical techniques employed to differentiate and quantify the various stereoisomers, and the profound impact of stereochemistry on the biological function of the resulting antibiotic.

Stereoselective Synthesis: Crafting the Desired Isomer

The synthesis of the enantiomerically pure (2S,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid, also known as 3-amino-4-methylmonobactamic acid (3-AMMA), predominantly starts from the readily available chiral pool starting material, L-threonine.[4] This amino acid provides the necessary stereochemical information at the future C3 and C4 (which becomes the methyl-bearing C2 in the final product) positions.

A representative synthetic pathway to the (2R, 3S) isomer, a key precursor, involves a series of carefully controlled steps designed to preserve and manipulate the stereochemistry of the starting material.[5]

A Representative Synthetic Protocol for (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid

The following protocol outlines a common strategy for the synthesis of the (2R, 3S) isomer, which can be further processed to obtain the desired (2S, 3S) configuration of the final antibiotic. The causality behind each step is crucial for understanding the stereochemical outcome.

Step 1: Esterification of L-threonine.

-

Protocol: L-threonine is reacted with methanol in the presence of an acid catalyst (e.g., HCl) to form the methyl ester.

-

Causality: This step protects the carboxylic acid functionality, preventing it from participating in subsequent reactions. The stereocenter at the α-carbon is retained.

Step 2: Ammonolysis of the Ester.

-

Protocol: The methyl ester is treated with ammonia in methanol to yield L-threoninamide.

-

Causality: The ester is converted to a primary amide, which is a necessary precursor for the subsequent cyclization step.

Step 3: Protection of the Amino Group.

-

Protocol: The amino group of L-threoninamide is protected, for example, with a benzyloxycarbonyl (Cbz) group by reacting it with benzyl chloroformate.

-

Causality: The amino group is highly nucleophilic and would interfere with the subsequent activation and cyclization steps. The Cbz group is a robust protecting group that can be removed under specific hydrogenolysis conditions.

Step 4: Activation of the Hydroxyl Group.

-

Protocol: The hydroxyl group is activated by conversion to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a base.

-

Causality: This activation is critical for the subsequent intramolecular nucleophilic substitution that forms the β-lactam ring. The stereochemistry at this center is crucial for the final product.

Step 5: Sulfonation of the Amide Nitrogen.

-

Protocol: The amide nitrogen is sulfonated using a suitable sulfonating agent, such as chlorosulfonic acid.

-

Causality: The sulfonic acid group at the N1 position is a key feature of monobactams and is essential for activating the β-lactam ring towards nucleophilic attack by bacterial transpeptidases.[4]

Step 6: Cyclization to the Azetidinone Ring.

-

Protocol: The activated and sulfonated intermediate is treated with a base to induce intramolecular cyclization, forming the 4-oxoazetidine ring.

-

Causality: The deprotonated sulfonamide nitrogen acts as a nucleophile, attacking the carbon bearing the mesylate leaving group in an SN2 reaction. This step proceeds with inversion of configuration at the carbon bearing the leaving group, thus establishing the trans relationship between the substituents at C3 and C4 of the precursor, which translates to the desired stereochemistry in the final product.

Step 7: Deprotection.

-

Protocol: The amino protecting group (e.g., Cbz) is removed by catalytic hydrogenation.

-

Causality: This final step unmasks the free amino group, yielding the target (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for (2R, 3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid.

Analytical Characterization and Stereochemical Assignment

The unambiguous determination of the stereochemistry of 3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid is paramount. A combination of spectroscopic and chromatographic techniques is employed to not only confirm the chemical structure but also to establish the relative and absolute configuration of the stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure and stereochemistry of organic molecules. For azetidinone rings, ¹H NMR is particularly informative for determining the relative stereochemistry of the substituents at C2 and C3.

-

Key Diagnostic Parameter: Vicinal Coupling Constant (³J) : The magnitude of the vicinal coupling constant (³J) between the protons at C2 and C3 is dependent on the dihedral angle between them, as described by the Karplus equation.

-

Cis Isomers : Typically exhibit a larger ³J value (around 5-6 Hz).

-

Trans Isomers : Typically exhibit a smaller ³J value (around 2-3 Hz).

-

This difference in coupling constants provides a reliable method for distinguishing between the cis and trans diastereomers.

Table 1: Expected ¹H NMR Parameters for the Azetidinone Ring Protons

| Stereoisomer | Proton at C2 (H2) | Proton at C3 (H3) | ³J (H2-H3) (Hz) |

| cis | Doublet | Doublet | ~ 5-6 |

| trans | Doublet | Doublet | ~ 2-3 |

In addition to ¹H NMR, ¹³C NMR and two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers and diastereomers. The development of a robust chiral HPLC method is a critical component of quality control in the synthesis of 3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid.

-

Principle of Separation : Chiral HPLC relies on the differential interaction of the stereoisomers with a chiral stationary phase (CSP). This differential interaction leads to different retention times, allowing for their separation.[6]

-

Column Selection : The choice of the CSP is critical and often empirical. For polar, amino acid-like molecules such as the target compound, several types of CSPs can be effective:

-

Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) : These are versatile and widely used for a broad range of chiral compounds.[7]

-

Macrocyclic Glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) : These are particularly well-suited for the separation of polar and ionizable compounds like amino acids and their derivatives.[8]

-

Ligand-exchange CSPs : These utilize a chiral ligand coated on the stationary phase, which forms transient diastereomeric complexes with the analytes in the presence of a metal ion (e.g., Cu²⁺) in the mobile phase.

-

Experimental Protocol: Chiral HPLC Method Development

-

Column Screening :

-

Begin by screening a set of diverse chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based) under a variety of mobile phase conditions (normal phase, reversed-phase, and polar organic modes).[8]

-

-

Mobile Phase Optimization :

-

For reversed-phase mode, a typical mobile phase would consist of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., methanol or acetonitrile). The pH of the aqueous phase and the concentration of the organic modifier are critical parameters to optimize for achieving separation.

-

For normal phase mode, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is used.

-

-

Flow Rate and Temperature Optimization :

-

Lower flow rates often lead to better resolution in chiral separations.[9]

-

Temperature can have a significant impact on selectivity; therefore, it should be carefully controlled and optimized.

-

The logical workflow for chiral method development is an iterative process of selecting a column and mobile phase, evaluating the separation, and then refining the conditions to achieve baseline resolution of all stereoisomers.

Caption: Workflow for chiral HPLC method development.

X-ray Crystallography

The Biological Imperative of Stereochemical Purity

The stereochemistry of 3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid is not merely a matter of chemical curiosity; it is a critical determinant of the biological activity of the resulting antibiotic, aztreonam. The interaction of an antibiotic with its biological target, typically a bacterial enzyme such as a penicillin-binding protein (PBP), is a highly specific, three-dimensional lock-and-key mechanism.

-

The Active Stereoisomer : The (2S,3S) stereoisomer of the aztreonam core is the one that correctly orients the crucial functional groups within the active site of the target PBP, leading to the inhibition of bacterial cell wall synthesis and ultimately, cell death.[]

-

Inactive Stereoisomers : Other stereoisomers, due to their different spatial arrangement of atoms, will not fit correctly into the active site of the PBP. This poor fit results in a significant loss or complete absence of antibacterial activity.[3]

The presence of inactive stereoisomers in a final drug formulation is undesirable for several reasons:

-

Reduced Potency : The overall efficacy of the drug is diminished as only a fraction of the administered dose is active.

-

Increased Metabolic Load : The body must still metabolize and excrete the inactive isomers, which can contribute to unnecessary metabolic burden.

-

Potential for Off-Target Effects : While inactive at the primary target, there is a possibility that these isomers could interact with other biological molecules, leading to unforeseen side effects.

Therefore, the stereoselective synthesis and rigorous analytical control to ensure the highest possible stereochemical purity are not just regulatory requirements but are fundamentally linked to the safety and efficacy of the antibiotic.

Conclusion

The stereochemistry of 3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid is a multifaceted topic that lies at the heart of the development of the monobactam antibiotic, aztreonam. This guide has provided a comprehensive overview of the key aspects of its stereochemistry, from the logic of stereoselective synthesis to the analytical methodologies required for its characterization and the biological consequences of stereochemical impurity. For researchers and professionals in drug development, a thorough understanding and control of the stereochemical landscape of this vital intermediate are indispensable for the creation of safe and effective antibacterial therapies. The principles and techniques discussed herein serve as a robust framework for navigating the challenges and opportunities presented by the fascinating world of stereoisomerism in medicinal chemistry.

References

-

Leliak, G. F., Povaliaeva, E. A., Mezentsev, A. S., & Solov'eva, L. D. (1986). [Synthesis and study of the properties of (3S-trans)-3-amino-4-methylmonobactamic acid]. Antibiotiki i meditsinskaia biotekhnologiia, 31(10), 748–752. [Link]

-

Townsend, C. A., & Salituro, G. M. (2002). The catalytic cycle of β-lactam synthetase observed by x-ray crystallographic snapshots. Proceedings of the National Academy of Sciences, 99(24), 15287–15292. [Link]

-

Ayyad, R. R., Nejm, A. M., & Ayyad, A. R. (2023). The Activity of Some Antibiotics Depend on Stereochemistry of Them (Its Structure). Journal of Progress in Engineering and Physical Science, 5(1). [Link]

-

Elder, F. C. T., Feil, E. J., Snape, J., et al. (2020). The role of stereochemistry of antibiotic agents in the development of antibiotic resistance in the environment. Environment International, 142, 105681. [Link]

-

Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]

-

Lee, C. H. (2021). Structural Insights for β-Lactam Antibiotics. Molecules and Cells, 44(10), 707–715. [Link]

-

Yin, G., & Su, G.-Z. (2011). The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid. ResearchGate. [Link]

-

ChemBK. (n.d.). This compound. [Link]

-

Davies, J. F., & Mourey, L. (2001). Crystal structures of covalent complexes of β-lactam antibiotics with E. coli penicillin-binding protein 5. Journal of Molecular Biology, 307(2), 693–704. [Link]

-

Brogden, R. N., & Heel, R. C. (1986). Aztreonam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 31(2), 96–130. [Link]

-

University of Bath. (n.d.). Impact of stereochemistry of antimicrobial agents on their environmental fate, biological potency and the emergence of resistance. [Link]

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

Bell, D. S., & Wallworth, D. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. [Link]

-

Akhlaghi, F., & Gheybi, H. (2014). METHOD DEVELOPMENT AND VALIDATION FOR ASSAY AND RELATED SUBSTANCES OF AZTREONAM FOR INJECTION 1g. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 450-456. [Link]

-

PubChem. (n.d.). (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid. [Link]

-

Pharmaffiliates. (n.d.). (2S,3R)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic Acid. [Link]

-

Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 20(10). [Link]

-

PubChem. (n.d.). 3-Amino-2-methyl-4-oxo-azetidine-1-sulfonic acid. [Link]

-

Pharmaffiliates. (n.d.). (2R,3R)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic Acid. [Link]

-

Floyd, D. M., Fritz, A. W., & Cimarusti, C. M. (1982). Monobactams. Preparation of (S)-3-amino-2-oxoazetidine-1-sulfonic acids from L-.alpha.-amino-.beta.-hydroxy acids via their hydroxamic esters. The Journal of Organic Chemistry, 47(1), 176–178. [Link]

-